1-(4-oxo-4-phenylbutanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-oxo-4-phenylbutanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-16(14-4-2-1-3-5-14)6-7-17(24)22-11-8-15(9-12-22)18(25)21-19-20-10-13-26-19/h1-5,10,13,15H,6-9,11-12H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTRKGXDKRABQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-oxo-4-phenylbutanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazole moiety: This step may involve the reaction of a thiazole derivative with the piperidine intermediate.
Attachment of the 4-oxo-4-phenylbutanoyl group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-oxo-4-phenylbutanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-oxo-4-phenylbutanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-oxo-4-phenylbutanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
1-(4-oxo-4-phenylbutanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on various studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with thiazole and phenylbutanoyl moieties. The synthetic pathway often includes steps such as acylation and cyclization, which are crucial for obtaining the desired structure.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown promising results in inhibiting the growth of various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SW480 | 2.0 | β-Catenin inhibition |
| Compound B | HCT116 | 0.12 | Induction of apoptosis |
| 1-(4-oxo...) | TBD | TBD | TBD |
Note: Specific IC50 values for 1-(4-oxo...) were not available in the current literature.
Antiviral Activity
The antiviral potential of this compound has not been extensively documented; however, similar piperidine derivatives have demonstrated effectiveness against viruses such as HIV and HSV. The structure-function relationship suggests that the thiazole moiety may contribute to antiviral activity through interaction with viral proteins or host cell receptors.
Antibacterial and Antifungal Activity
Compounds with similar structural features have been evaluated for antibacterial and antifungal activities. For example, derivatives containing piperazine rings have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the thiazole ring is hypothesized to enhance antimicrobial properties due to its electron-withdrawing nature.
Case Studies
- Anticancer Study : A study involving a series of piperidine derivatives reported that compounds with thiazole substitutions exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
- Antimicrobial Evaluation : In a comparative study, several derivatives were tested against a panel of bacterial strains. The results indicated that modifications in the phenyl group significantly affected the antimicrobial efficacy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Interference with Viral Replication : The thiazole moiety may disrupt viral entry or replication processes.
Q & A
Q. What are the recommended methodologies for synthesizing 1-(4-oxo-4-phenylbutanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Piperidine ring formation : Alkylation or reductive amination of precursor amines under controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) .
- Thiazole coupling : Nucleophilic substitution or amide bond formation between the piperidine-carboxamide and 1,3-thiazol-2-amine, often using coupling agents like EDC/HOBt in dichloromethane .
- 4-oxo-4-phenylbutanoyl introduction : Acylation via activated esters (e.g., succinimidyl esters) in anhydrous conditions .
Critical step : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity. Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl/thiazole), piperidine methylenes (δ 2.5–3.5 ppm), and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for C21H22N3O3S: 396.14 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by UV detection at 254 nm) .
Q. How can researchers preliminarily evaluate its biological activity?
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. For example, measure IC50 values in dose-response curves .
- Cellular toxicity : MTT assays in HEK-293 or HepG2 cells to determine CC50 values, ensuring selectivity indices >10 .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene for acylation to reduce hydrolysis .
- Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of intermediates .
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and terminate reactions at ~90% conversion .
Case study : Substituting DMF with THF increased acylation yield from 65% to 82% in analogous piperidine-thiazole derivatives .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Dynamic effects : Variable-temperature NMR (25–60°C) can clarify conformational equilibria in the piperidine ring .
- Isotopic labeling : Synthesize deuterated analogs to assign overlapping proton signals (e.g., thiazole vs. phenyl protons) .
- X-ray crystallography : Resolve ambiguities by growing single crystals (solvent: acetone/water) and analyzing bond lengths/angles .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the phenylbutanoyl group (e.g., electron-withdrawing substituents) or thiazole nitrogen substituents .
- Computational modeling : Perform docking studies (AutoDock Vina) with target proteins (e.g., carbonic anhydrase) to prioritize analogs with improved binding .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thiazole N) and hydrophobic regions (phenyl group) .
Q. How to address discrepancies in biological activity across assay platforms?
- Assay validation : Compare enzyme inhibition (recombinant protein) vs. cellular activity (e.g., Western blot for target modulation) .
- Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions .
- Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation rates, which may explain reduced cellular efficacy .
Q. What methodologies are recommended for mechanistic studies?
- Kinetic assays : Use stopped-flow spectrophotometry to determine inhibition constants (Ki) and mechanism (competitive/uncompetitive) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate interactions with target proteins .
- Silencing/rescue experiments : Knock down the target protein (siRNA) and reintroduce wild-type/mutant variants to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
